![molecular formula C19H23NO5 B5170595 3,4,5-trimethoxy-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B5170595.png)
3,4,5-trimethoxy-N-[2-(2-methylphenoxy)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-trimethoxy-N-[2-(2-methylphenoxy)ethyl]benzamide, commonly known as TMEB, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various areas of research. TMEB is a benzamide derivative that has been synthesized through a multi-step process involving the reaction of 3,4,5-trimethoxybenzoic acid with 2-(2-methylphenoxy)ethanamine.
Mechanism of Action
The mechanism of action of TMEB is not yet fully understood. However, studies have shown that TMEB can inhibit the activity of several enzymes, including topoisomerase II and cyclin-dependent kinase 2 (CDK2). TMEB has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
TMEB has been shown to have several biochemical and physiological effects. In addition to its anti-proliferative and apoptosis-inducing effects on cancer cells, TMEB has also been shown to have anti-inflammatory and analgesic effects. TMEB has also been shown to improve glucose tolerance and insulin sensitivity in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using TMEB in lab experiments is its relatively low toxicity compared to other anti-cancer drugs. TMEB has also been shown to have a high selectivity for cancer cells, meaning it can target cancer cells while leaving healthy cells unharmed. However, one of the limitations of using TMEB in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research and development of TMEB. One area of interest is the development of TMEB derivatives that can improve its solubility and bioavailability. Another area of interest is the investigation of TMEB's potential applications in other areas of research, such as neuroprotection and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of TMEB and its potential side effects.
Synthesis Methods
The synthesis of TMEB involves a multi-step process that starts with the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form 3,4,5-trimethoxybenzoyl chloride. The benzoyl chloride is then reacted with 2-(2-methylphenoxy)ethanamine to form TMEB. The final product is purified through recrystallization to obtain a white crystalline powder.
Scientific Research Applications
TMEB has been studied for its potential applications in various areas of research. One of the most promising applications of TMEB is in the field of cancer research. Studies have shown that TMEB has anti-proliferative effects on cancer cells and can induce apoptosis. TMEB has also been shown to inhibit the growth of tumor cells in animal models.
properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-(2-methylphenoxy)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-13-7-5-6-8-15(13)25-10-9-20-19(21)14-11-16(22-2)18(24-4)17(12-14)23-3/h5-8,11-12H,9-10H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQYYLLSIRZVDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
48.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49670201 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3,4,5-trimethoxy-N-[2-(2-methylphenoxy)ethyl]benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.